molecular formula C12H20LiNO6 B11928166 Glutarylcarnitine (lithium)

Glutarylcarnitine (lithium)

Cat. No.: B11928166
M. Wt: 281.3 g/mol
InChI Key: FVZGWGXKHPPLDO-SBSPUUFOSA-M
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Description

Glutarylcarnitine (lithium) is a compound that belongs to the acylcarnitine family. Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Glutarylcarnitine is specifically the ester of glutaric acid and carnitine. It is often studied in the context of metabolic disorders such as glutaric acidemia type I, where it accumulates due to a deficiency in the enzyme glutaryl-CoA dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutarylcarnitine typically involves the esterification of glutaric acid with carnitine. This reaction can be catalyzed by various agents, including strong acids like sulfuric acid or catalysts like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of glutarylcarnitine involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Glutarylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include glutaric acid, carnitine, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Glutarylcarnitine has several scientific research applications:

Mechanism of Action

Glutarylcarnitine exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, facilitating the movement of fatty acids across the mitochondrial membrane. The molecular targets include carnitine acyltransferase enzymes, which catalyze the transfer of acyl groups from coenzyme A to carnitine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutarylcarnitine is unique due to its specific role in diagnosing and monitoring glutaric acidemia type I. Its accumulation in biological fluids is a direct indicator of this metabolic disorder, making it a valuable biomarker .

Properties

Molecular Formula

C12H20LiNO6

Molecular Weight

281.3 g/mol

IUPAC Name

lithium;5-[(2R)-1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate

InChI

InChI=1S/C12H21NO6.Li/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);/q;+1/p-1/t9-;/m1./s1

InChI Key

FVZGWGXKHPPLDO-SBSPUUFOSA-M

Isomeric SMILES

[Li+].C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCC(=O)[O-]

Canonical SMILES

[Li+].C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)[O-]

Origin of Product

United States

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